molecular formula C20H28CuO10 B6299639 Copper(II) methacryloxyethylacetoacetate CAS No. 152073-09-1

Copper(II) methacryloxyethylacetoacetate

Cat. No.: B6299639
CAS No.: 152073-09-1
M. Wt: 492.0 g/mol
InChI Key: CBTUOTYKDDRIFW-WJTRLQBQSA-N
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Description

Copper(II) methacryloxyethylacetoacetate is a coordination complex featuring a copper(II) ion bound to a methacryloxyethylacetoacetate ligand. This compound is of interest in materials science, particularly in polymer chemistry, due to the presence of both a polymerizable methacrylate group and a chelating β-ketoester moiety.

Properties

IUPAC Name

copper;2-[(E)-1-hydroxy-3-oxobut-1-enoxy]ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14O5.Cu/c2*1-7(2)10(13)15-5-4-14-9(12)6-8(3)11;/h2*6,12H,1,4-5H2,2-3H3;/b2*9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTUOTYKDDRIFW-WJTRLQBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=CC(=O)C)O.CC(=C)C(=O)OCCOC(=CC(=O)C)O.[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)OCCO/C(=C/C(=O)C)/O.CC(=C)C(=O)OCCO/C(=C/C(=O)C)/O.[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28CuO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) methacryloxyethylacetoacetate can be synthesized through the reaction of copper(II) acetate with methacryloxyethylacetoacetate in an appropriate solvent. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process would typically include:

Chemical Reactions Analysis

Types of Reactions

Copper(II) methacryloxyethylacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes. Substitution reactions result in the formation of new copper complexes with different ligands .

Scientific Research Applications

Copper(II) methacryloxyethylacetoacetate has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with unique properties.

    Materials Science: Employed in the development of advanced materials such as coatings, adhesives, and composites.

    Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of Copper(II) methacryloxyethylacetoacetate involves its ability to form stable complexes with various biological molecules. The compound can interact with proteins, DNA, and other cellular components, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Toxicity Trends

  • Copper(II) complexes generally exhibit higher toxicity to acidophilic bacteria compared to copper(I) species, as shown in redox studies . However, ligand choice modulates this effect. For example, Copper(II) oxalate hemihydrate poses minimal risk to humans , while Copper(II) 2-ethylhexanoate’s low volatility and organic solubility reduce inhalation hazards .

Ligand Influence on Reactivity

  • Bulky ligands (e.g., 2-ethylhexanoate) enhance solubility in nonpolar media, whereas chelating ligands (e.g., ethylacetoacetate) improve thermal stability . Methacryloxyethylacetoacetate’s dual functional groups likely combine polymerizability with metal-coordination capabilities, though experimental validation is needed.

Environmental and Handling Precautions

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Copper(II) methacryloxyethylacetoacetate
    Reactant of Route 2
    Copper(II) methacryloxyethylacetoacetate

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